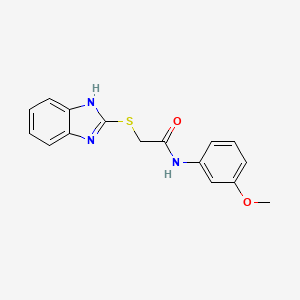![molecular formula C36H31BrN2O6 B15013081 3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B15013081.png)
3,4,5-tris(benzyloxy)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including benzyloxy, bromo, hydroxy, and methoxy groups, which contribute to its diverse chemical reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Preparation of 3,4,5-tris(benzyloxy)benzoic acid: This intermediate can be synthesized by the benzylation of gallic acid using benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the hydrazide: The 3,4,5-tris(benzyloxy)benzoic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.
Condensation reaction: The final step involves the condensation of the hydrazide with 3-bromo-4-hydroxy-5-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a carbonyl compound, while reduction of a nitro group would yield an amine.
科学研究应用
3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the bromo and hydroxy groups may facilitate binding to active sites of enzymes, while the benzyloxy groups may enhance the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
- 3,4,5-tris(benzyloxy)benzoic acid
- Methyl 3,4,5-tris(benzyloxy)benzoate
- 3,4,5-tris(benzyloxy)benzaldehyde
Uniqueness
3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties
This detailed article provides a comprehensive overview of 3,4,5-tris(benzyloxy)-N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C36H31BrN2O6 |
|---|---|
分子量 |
667.5 g/mol |
IUPAC 名称 |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-3,4,5-tris(phenylmethoxy)benzamide |
InChI |
InChI=1S/C36H31BrN2O6/c1-42-31-18-28(17-30(37)34(31)40)21-38-39-36(41)29-19-32(43-22-25-11-5-2-6-12-25)35(45-24-27-15-9-4-10-16-27)33(20-29)44-23-26-13-7-3-8-14-26/h2-21,40H,22-24H2,1H3,(H,39,41)/b38-21+ |
InChI 键 |
ZMFSUELLKAZATB-BBUXEPKYSA-N |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)Br)O |
规范 SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC(=C(C(=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-2,3-dihydro-1H-inden-1-ylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B15013000.png)
![N-(2,4-Dichlorophenyl)-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B15013009.png)

![2-methoxy-4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15013017.png)
![4-[(Mesitylimino)methyl]-2-methoxyphenyl acetate](/img/structure/B15013018.png)


![4-(3-{(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl}-2-{[(4-methylphenyl)sulfonyl]amino}-3-oxopropyl)phenyl 4-methylbenzenesulfonate (non-preferred name)](/img/structure/B15013036.png)
![N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B15013060.png)

![2-[(5-isopropyl-2-methylphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B15013086.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-phenylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15013092.png)
![2-{[(E)-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B15013097.png)
![2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B15013099.png)
